molecular formula C19H13F B13415223 1-Fluoro-5-methylchrysene CAS No. 64977-44-2

1-Fluoro-5-methylchrysene

Cat. No.: B13415223
CAS No.: 64977-44-2
M. Wt: 260.3 g/mol
InChI Key: XEMHABFHBIXNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluoro-5-methylchrysene (CAS: 64977-44-2) is a fluorinated derivative of 5-methylchrysene, a polycyclic aromatic hydrocarbon (PAH) recognized for its environmental carcinogenicity . Structurally, it features a chrysene backbone substituted with a methyl group at position 5 and a fluorine atom at position 1. This compound has been investigated in mouse skin tumorigenicity assays, where its activity is modulated by fluorine substitution at specific positions . The compound is classified as a questionable carcinogen with experimental neoplastigenic data, emitting toxic fluorine-containing fumes upon decomposition .

Preparation Methods

The synthesis of 1-fluoro-5-methylchrysene typically involves the fluorination of 5-methylchryseneThe reaction is usually carried out in an organic solvent such as acetonitrile, at room temperature

Chemical Reactions Analysis

1-Fluoro-5-methylchrysene undergoes various chemical reactions, including:

The major products formed from these reactions include fluoro-substituted chrysene derivatives, which are useful intermediates in organic synthesis.

Scientific Research Applications

1-Fluoro-5-methylchrysene is a fluorinated polycyclic aromatic hydrocarbon (PAH) with applications in chemical research, particularly in understanding the effects of fluorine substitution on the properties and biological activity of PAHs . Research indicates that the addition of a fluorine atom to PAHs can alter their metabolic pathways and carcinogenic potential .

Effects on Carcinogenicity and Metabolism

  • Reduced Carcinogenicity 12-Fluoro-5-methylchrysene, featuring a fluorine atom at a peri position, exhibits lower carcinogenicity on mouse skin compared to 5-methylchrysene .
  • Metabolic Inhibition Fluorine substitution at the 12-peri position of 5-methylchrysene inhibits the formation of the 1,2-dihydrodiol, a major proximate carcinogen of 5-methylchrysene. This inhibition explains the reduced carcinogenicity of 12-fluoro-5-methylchrysene .
  • Metabolic Products Metabolites of 12-fluoro-5-methylchrysene, such as dihydrodiols, phenols, and hydroxymethyl derivatives, have been characterized through ultraviolet, mass, and nuclear magnetic resonance spectra, comparison to synthetic standards, and chemical transformations .
  • Metabolic Ratios The ratio of 7,8-dihydro-7,8-dihydroxy-12-fluoro-5-methylchrysene to 1,2-dihydro-1,2-dihydroxy-12-fluoro-5-methylchrysene in mouse epidermis was significantly higher (68:1) compared to the corresponding dihydrodiols of 5-methylchrysene (1:1), indicating a shift in metabolic preference due to fluorination .

Potential for Drug Development

  • Enhanced Binding Affinity Fluorine substitution can enhance the binding affinity of a compound to a target protein, either through direct interaction or by influencing the polarity of other groups .
  • Pharmacokinetic Properties Incorporating fluorine into drug candidates can improve pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeation .

Role of Fluorine in Medicinal Chemistry

  • Applications Fluorine is used to increase binding affinity and to fine-tune a drug's pharmacokinetic properties .
  • Positron Emission Tomography (PET) The radioisotope $^{18}F$ is used in PET imaging for studying biochemical transformations, drug pharmacokinetics, and as a diagnostic tool .

Table: Effects of Fluorine Substitution on Bioactivity

PropertyEffect
CarcinogenicityCan be reduced in certain PAHs due to inhibition of key metabolic pathways
Binding AffinityMay be enhanced through direct interaction with target proteins or by altering the polarity of interacting groups
Metabolic StabilityGenerally improved, as C-F bonds are strong and resist enzymatic degradation
Membrane PermeationCan be enhanced, aiding drug absorption and distribution

Case Studies

  • Fluorinated Pyrazole Derivatives In the development of COX-2 inhibitors, fluorine substitution was crucial. For instance, celecoxib was developed by observing that a fluorine substituent could be replaced with a metabolically labile methyl group to reduce the compound's half-life .
  • Anti-tubercular Agents The impact of fluorine substituents on phenylthiol ring analogs was studied for antimicrobial activity against Mycobacterium tuberculosis. The meta-CF3 substitution showed potent activity .

Mechanism of Action

The biological activity of 1-fluoro-5-methylchrysene is primarily due to its metabolic activation. The compound undergoes enzymatic oxidation to form reactive intermediates, which can bind to DNA and cause mutations. The key molecular targets include cytochrome P450 enzymes, which catalyze the formation of dihydrodiol epoxides, the ultimate carcinogenic metabolites .

Comparison with Similar Compounds

Tumorigenic Activity of Fluorinated 5-Methylchrysene Derivatives

Key studies by Hecht et al. (1978) compared 1-fluoro-5-methylchrysene with other fluorinated analogs (Table 1). Tumor-initiating activity was assessed on mouse skin using tetradecanoylphorbol acetate (TPA) as a promoter .

Table 1: Tumorigenic Activity of Fluorinated 5-Methylchrysene Derivatives

Compound Tumor-Initiating Activity (Relative to 5-Methylchrysene) Key Structural Feature
5-Methylchrysene High (Reference) Bay-region methyl group
This compound Reduced activity Fluorine at position 1 (peri)
3-Fluoro-5-methylchrysene Reduced activity Fluorine at position 3
6-Fluoro-5-methylchrysene Equivalent activity Fluorine at position 6
7-Fluoro-5-methylchrysene Equivalent activity Fluorine at position 7
9-Fluoro-5-methylchrysene Equivalent activity Fluorine at position 9
1this compound Equivalent activity Fluorine at position 11
12-Fluoro-5-methylchrysene Reduced activity Fluorine at position 12 (peri)

Key Findings :

  • Fluorine substitution at peri positions (1, 3, 12) significantly reduces tumorigenicity compared to 5-methylchrysene. This is attributed to steric hindrance or electronic effects that block metabolic activation pathways .

Metabolic Activation Pathways

The carcinogenicity of 5-methylchrysene derivatives depends on their ability to form mutagenic dihydrodiol metabolites. For 5-methylchrysene, the 1,2-dihydrodiol metabolite is a major proximate mutagen, formed via cytochrome P450-mediated oxidation .

  • This compound : Fluorine at position 1 inhibits the formation of the 1,2-dihydrodiol metabolite, reducing mutagenicity and tumorigenicity. This is consistent with the reduced activity observed in mouse skin assays .
  • 12-Fluoro-5-methylchrysene : Fluorine at the peri position 12 similarly blocks 1,2-dihydrodiol formation, shifting metabolism toward less mutagenic 7,8-dihydrodiols. The ratio of 7,8-dihydrodiol to 1,2-dihydrodiol in mouse epidermis is 68:1 for 12-fluoro-5-methylchrysene versus 1:1 for 5-methylchrysene .

Structural Determinants of Carcinogenicity

  • Bay-Region Methyl Group: The methyl group at position 5 in chrysene derivatives is critical for high carcinogenicity, as it enhances metabolic activation via dihydrodiol formation .
  • Peri-Substitution Effects: Fluorine at peri positions (1, 3, 12) sterically hinders enzymatic access to adjacent rings, reducing dihydrodiol formation. This explains the lower activity of this compound compared to non-peri-substituted analogs .
  • Angular Ring Substitution : Unsubstituted angular rings (e.g., positions 6–11) favor metabolic activation, as seen in the high activity of 6-,7-,9-, and 11-fluoro derivatives .

Mutagenicity and Ames Test Correlations

Studies using Salmonella typhimurium TA100 indicate that carcinogenic PAHs, including 5-methylchrysene derivatives, are mutagenic. Related findings suggest that non-carcinogenic fluorinated derivatives (e.g., 12-fluoro-5-methylchrysene) may still exhibit mutagenicity if metabolic pathways are altered .

Biological Activity

1-Fluoro-5-methylchrysene is a fluorinated derivative of 5-methylchrysene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. The substitution of a fluorine atom in the structure alters its biological activity, particularly regarding tumor initiation and metabolic pathways. This article reviews the biological activity of this compound, focusing on its carcinogenic potential, metabolic activation, and comparative studies with related compounds.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure with a fluorine atom substituting one of the hydrogen atoms in the chrysene backbone. The presence of fluorine is expected to influence both the chemical reactivity and biological interactions of the compound.

Table 1: Structural Comparison of Related Compounds

CompoundChemical FormulaFluorine SubstitutionCarcinogenicity
5-MethylchryseneC19H14NoneYes
This compoundC19H13F1-positionPotentially
3-Fluoro-5-hydroxymethylchryseneC19H13F3-positionReduced

Tumor Initiation Studies

Research indicates that this compound exhibits significant tumor initiation activity in mouse skin models. A study demonstrated that the tumor initiation activity of its metabolites, particularly 5-hydroxymethylchrysene (5-HOMeC), was markedly influenced by fluorine substitution. The results showed that:

  • 5-HOMeC induced skin tumors in 90% of treated mice at a dose of 30 µg , producing an average of 9.5 tumors/mouse .
  • In contrast, 5-methylchrysene resulted in a 75% incidence with an average of 6.2 tumors/mouse at the same dose .

The mechanism of activation for these compounds appears to involve metabolic conversion to dihydrodiols, which are critical precursors for further carcinogenic transformation.

Metabolic Pathways

The metabolism of this compound has been studied to understand how fluorination affects its biological activity. Key findings include:

  • The formation of 1,2-dihydrodiols as primary metabolites, which are essential for the activation of PAHs into their carcinogenic forms.
  • Substitution at the 3-position significantly reduces tumorigenicity compared to substitutions at other positions, indicating that the site of fluorination can modulate carcinogenic potential .

Comparative Analysis with Other PAHs

The biological utility and toxicity of fluorinated PAHs like this compound have been compared with non-fluorinated analogs. The following points summarize these comparisons:

Case Study: Skin Tumor Promotion

A notable case study involved administering various doses of this compound to mice followed by promotion with tetradecanoylphorbol acetate. Results indicated:

  • A dose-dependent increase in tumor incidence and multiplicity.
  • At lower doses (10 µg), tumor-bearing animals were still observed, albeit at reduced rates compared to higher doses .

Implications for Human Health

Given that fluorinated PAHs may accumulate in environmental matrices and human tissues, understanding their biological activity is crucial for assessing health risks associated with exposure. The potential for altered metabolism and increased carcinogenicity emphasizes the need for further research into their effects on human health.

Q & A

Q. What are the validated analytical techniques for confirming the purity and structure of 1-Fluoro-5-methylchrysene in synthetic samples?

Basic Research Question
To ensure structural fidelity and purity, researchers should employ a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., fluorine at position 1, methyl at position 5) and assess molecular symmetry .
  • High-Performance Liquid Chromatography (HPLC) : Pair with UV detection to quantify purity (>95% is typical for research-grade samples) and separate isomers or byproducts .
  • Mass Spectrometry (MS) : Confirm molecular weight (MW: 260.31 g/mol) and fragmentation patterns .

Table 1: Comparison of Analytical Techniques

TechniqueKey ParametersAdvantagesLimitations
NMRChemical shifts, coupling constantsStructural specificityLow sensitivity for trace impurities
HPLCRetention time, peak areaHigh purity resolutionRequires reference standards
MSm/z ratiosHigh mass accuracyLimited structural detail

Q. How can researchers resolve contradictions in reported carcinogenic potentials of this compound across different in vivo models?

Advanced Research Question
Discrepancies in toxicity data (e.g., TDLo values in rat models ) may arise from metabolic differences, dosing protocols, or isomer contamination. Methodological approaches include:

  • Comparative Meta-Analysis : Systematically evaluate study variables (e.g., species, exposure duration) using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) .
  • Isomer-Specific Profiling : Verify sample composition via chiral chromatography, as positional isomers (e.g., 6-Fluoro-5-methylchrysene ) may exhibit distinct bioactivity.
  • Mechanistic Studies : Use in vitro assays (e.g., Ames test) to isolate genotoxic effects from epigenetic factors .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Given its classification as a questionable carcinogen with neoplastigenic data :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and closed systems to minimize inhalation/contact.
  • Waste Management : Collect residues in halogen-resistant containers; incinerate at >1000°C to prevent fluoride emission .
  • Exposure Monitoring : Implement LC-MS/MS for air sampling to detect trace airborne particles .

Q. What synthetic routes optimize yield and minimize byproducts for this compound?

Basic Research Question
Key methodologies include:

  • Electrophilic Fluorination : Use Selectfluor® or NN-fluoropyridinium salts to introduce fluorine at position 1 .
  • Friedel-Crafts Alkylation : Position methyl groups via AlCl3_3-catalyzed reactions, followed by purification via silica gel chromatography .
  • Byproduct Mitigation : Monitor reaction kinetics to avoid over-alkylation; isolate intermediates via fractional crystallization .

Q. How can computational models predict the reactivity of fluorinated chrysene derivatives?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models using toxicity databases (e.g., EPA DSSTox) to correlate substituent effects with carcinogenicity .
  • Molecular Dynamics (MD) : Simulate interactions with DNA base pairs to elucidate intercalation mechanisms .

Q. What are the gaps in existing literature on the environmental persistence of this compound?

Advanced Research Question
Current studies lack data on:

  • Photodegradation Pathways : Use HPLC-MS/MS to identify UV-induced breakdown products in simulated sunlight .
  • Bioaccumulation Factors : Conduct trophic transfer studies in aquatic models (e.g., zebrafish) with isotope-labeled analogs .
  • Soil Adsorption Kinetics : Apply OECD Guideline 106 to measure KocK_{oc} values under varying pH conditions .

Q. How can researchers validate the identity of newly synthesized this compound derivatives?

Basic Research Question

  • Cross-Validation with Reference Standards : Compare retention times (HPLC) and spectral data with certified materials (e.g., CAS 64977-46-8 ).
  • Elemental Analysis : Confirm C, H, F percentages via combustion analysis (theoretical: C, 87.7%; H, 5.4%; F, 6.9%) .
  • X-ray Crystallography : Resolve crystal structures for unambiguous positional assignment of substituents .

Q. What methodological frameworks are appropriate for designing ecotoxicology studies on this compound?

Advanced Research Question
Adopt the PEO framework (Population, Exposure, Outcome) :

  • Population : Select model organisms (e.g., Daphnia magna) with defined metabolic pathways.
  • Exposure : Standardize dosing via OECD Test No. 203 (acute toxicity) or 210 (chronic effects).
  • Outcome : Measure endpoints like LC50_{50}, reproductive impairment, and biomarker expression (e.g., CYP1A1 induction ).

Q. How do structural modifications (e.g., fluorination position) alter the photophysical properties of chrysene derivatives?

Advanced Research Question

  • UV-Vis Spectroscopy : Compare absorption maxima (λmax\lambda_{\text{max}}) to assess conjugation length shifts. Fluorination typically blue-shifts absorption due to electron withdrawal .
  • Fluorescence Quantum Yield : Measure using integrating spheres; methyl groups enhance rigidity and emission intensity .
  • Theoretical Modeling : Correlate substituent effects (Hammett constants) with photostability using time-dependent DFT .

Q. What strategies ensure reproducibility in synthesizing this compound across laboratories?

Basic Research Question

  • Detailed Protocols : Document reaction conditions (temperature, solvent purity) and purification steps (e.g., column chromatography gradients ).
  • Interlaboratory Validation : Share samples for cross-testing via platforms like the Biomarker Catalogue .
  • Open Data Sharing : Publish raw NMR, HPLC, and MS files in supplementary materials for peer validation .

Properties

CAS No.

64977-44-2

Molecular Formula

C19H13F

Molecular Weight

260.3 g/mol

IUPAC Name

1-fluoro-5-methylchrysene

InChI

InChI=1S/C19H13F/c1-12-11-13-5-2-3-6-14(13)17-10-9-15-16(19(12)17)7-4-8-18(15)20/h2-11H,1H3

InChI Key

XEMHABFHBIXNKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2C3=C1C4=C(C=C3)C(=CC=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.